molecular formula C12H8Cl2OS B165687 4-Chlorophenyl sulfoxide CAS No. 3085-42-5

4-Chlorophenyl sulfoxide

Cat. No.: B165687
CAS No.: 3085-42-5
M. Wt: 271.2 g/mol
InChI Key: KJGYFISADIZFEL-UHFFFAOYSA-N
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Description

4-Chlorophenyl sulfoxide is an organic compound with the molecular formula C12H8Cl2OS. It is characterized by the presence of a sulfoxide group attached to a chlorinated phenyl ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophenyl sulfoxide can be synthesized through several methods. One common approach involves the oxidation of 4-chlorophenyl sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, yielding the desired sulfoxide product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation of this compound can lead to the formation of 4-chlorophenyl sulfone.

    Reduction: Reduction reactions can convert the sulfoxide back to the corresponding sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products:

    Oxidation: 4-Chlorophenyl sulfone.

    Reduction: 4-Chlorophenyl sulfide.

    Substitution: Various substituted phenyl sulfoxides.

Scientific Research Applications

Organic Chemistry

4-Chlorophenyl sulfoxide serves as an important intermediate in the synthesis of sulfur-containing compounds. It is utilized in various organic transformations, including:

  • Oxidation : It can be further oxidized to form 4-chlorophenyl methyl sulfone.
  • Reduction : The sulfoxide group can be reduced back to the sulfide using lithium aluminum hydride.
  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles, leading to various substituted derivatives.

Biological Research

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : Preliminary investigations suggest that it could interact with biological targets related to cancer cell proliferation .

Case Study: Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in oncology .

Environmental Applications

This compound has been studied for its role in environmental remediation. It has been incorporated into materials designed for the adsorption of heavy metals from aqueous solutions.

Case Study: Heavy Metal Adsorption

A recent study demonstrated that reduced graphene oxide modified with this compound effectively adsorbs palladium(II) and platinum(IV) ions from wastewater. The modified composite showed high selectivity and reusability, making it a promising candidate for environmental cleanup applications .

Industrial Applications

In industrial settings, this compound is utilized in the production of pharmaceuticals and agrochemicals due to its reactivity and ability to form complex molecular structures. Its unique properties make it valuable in fine chemical synthesis.

Mechanism of Action

The mechanism of action of 4-chlorophenyl sulfoxide involves its interaction with various molecular targets. The sulfoxide group can participate in redox reactions, influencing the oxidative state of other molecules. Additionally, the compound can form hydrogen bonds and engage in dipole-dipole interactions, affecting its reactivity and interactions with other compounds.

Comparison with Similar Compounds

4-Chlorophenyl sulfoxide can be compared with other similar compounds, such as:

    4-Chlorophenyl sulfide: The precursor to the sulfoxide, differing by the oxidation state of the sulfur atom.

    4-Chlorophenyl sulfone: The fully oxidized form of the sulfoxide, with different chemical properties and reactivity.

    Phenyl sulfoxide: Lacks the chlorine substituent, resulting in different reactivity and applications.

Uniqueness: this compound is unique due to the presence of both the sulfoxide group and the chlorine substituent, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound in various synthetic and research applications.

Biological Activity

4-Chlorophenyl sulfoxide is a compound that has gained attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antibacterial effects, enzyme inhibition, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a chlorinated phenyl group attached to a sulfoxide functional group. The general structure can be represented as:

C6H5ClOS\text{C}_6\text{H}_5\text{ClOS}

This compound exhibits unique chemical properties that contribute to its biological functions.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. A study conducted on synthesized derivatives of this compound revealed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of this compound Derivatives

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak
Staphylococcus aureusWeak

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory properties. It has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are important targets in the treatment of neurodegenerative diseases and urea cycle disorders, respectively. The IC50 values for various derivatives indicate their potency as enzyme inhibitors .

Table 2: Enzyme Inhibition Potency of this compound Derivatives

Compound IDEnzyme TargetIC50 (µM)
7lAcetylcholinesterase2.14 ± 0.003
7mAcetylcholinesterase0.63 ± 0.001
-UreaseStrong Activity

Case Studies and Research Findings

  • Antibacterial Screening : A comprehensive evaluation of synthesized compounds bearing the sulfoxide moiety revealed that certain derivatives showed promising antibacterial effects, particularly those with additional functional groups that enhance interaction with bacterial membranes .
  • Enzyme Inhibition Studies : Research highlighted the effectiveness of this compound in inhibiting key enzymes like AChE, suggesting potential applications in treating conditions such as Alzheimer's disease. The binding interactions with bovine serum albumin (BSA) further support its pharmacological effectiveness .
  • Pharmacological Potential : The compound's diverse biological activities extend beyond antibacterial and enzyme inhibition; it has been associated with anti-inflammatory, anticancer, and antitumor properties in various studies . This broad spectrum of activity positions it as a candidate for further drug development.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-chlorophenyl sulfoxide, and how do they influence its handling in synthetic chemistry?

  • Answer : The compound (CAS 3085-42-5) has a molecular weight of 271.16 g/mol, a density of 1.48 g/cm³, and a melting point range of 140–145°C . Its high boiling point (406.2°C at 760 mmHg) and moderate solubility in polar solvents like methanol make it suitable for high-temperature reactions but require careful solvent selection for crystallization. The sulfoxide group’s polarity also necessitates anhydrous storage to prevent hydrolysis. Researchers should verify purity via GC or HPLC, using protocols like those in pesticide formulation analysis, where it serves as an internal standard .

Q. How is this compound synthesized, and what are common pitfalls in its purification?

  • Answer : A typical synthesis involves Aldol condensation of 4-chlorobenzaldehyde with a ketone under basic conditions, followed by sulfoxidation using dimethyl sulfoxide (DMSO) and catalytic iodine . Key challenges include controlling isomerization during acid-catalyzed steps and minimizing byproducts like sulfones. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol) is critical. Yield optimization (e.g., 63% in chalcone derivatives ) requires strict temperature control and inert atmospheres to prevent oxidation.

Q. What analytical methods are recommended for characterizing this compound in complex mixtures?

  • Answer : Gas chromatography (GC) with flame ionization detection is widely used, employing this compound as an internal standard due to its stable retention time . For structural confirmation, combine 1H^1H-NMR (δ 7.4–7.8 ppm for aromatic protons) and IR (S=O stretch at 1040–1100 cm⁻¹). Mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 271.16 . Cross-validate results with XRD data, as seen in crystallographic studies of its piperidinium complexes .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported melting points of this compound?

  • Answer : Discrepancies in melting points (e.g., 140–145°C vs. 141–144°C ) often arise from polymorphic forms or impurities. Single-crystal XRD analysis (e.g., using SHELX ) can identify lattice variations. For example, hydrogen-bonding networks in solvates (e.g., dimethyl sulfoxide monosolvates ) alter thermal properties. Researchers should report crystallization solvents and heating rates in DSC experiments to ensure reproducibility.

Q. What mechanistic insights explain the role of this compound in iodination and dehydrohalogenation reactions?

  • Answer : In chalcone-derived systems, this compound acts as both a sulfoxide donor and a mild oxidizer. Under acidic conditions, it facilitates iodination via intermediate sulfonium ions, followed by dehydrohalogenation to form pyrido[3,2-c]pyran-6-ones . Kinetic studies using 18O^{18}O-labeled DMSO and DFT calculations can elucidate the sulfoxide’s nucleophilic vs. oxidative roles. Contradictions in product yields (e.g., 25% vs. 63% ) may stem from iodine concentration or reaction time optimization.

Q. How does this compound’s electronic structure influence its reactivity in radical-mediated processes?

  • Answer : The sulfoxide group’s electron-withdrawing effect stabilizes radical intermediates, as shown in ESR studies of thienodiazepine derivatives . Compare Hammett substituent constants (σ~p~ = +0.23 for -SO-) to predict regioselectivity in radical addition reactions. Contrast with sulfone derivatives (σ~p~ = +0.93) to explain reduced electrophilicity in this compound .

Properties

IUPAC Name

1-chloro-4-(4-chlorophenyl)sulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8Cl2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGYFISADIZFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022205
Record name 4-Chlorophenyl sulfoxide
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Molecular Weight

271.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3085-42-5
Record name 1,1′-Sulfinylbis[4-chlorobenzene]
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Record name Sulfoxide, bis(p-chlorophenyl)
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Record name Bis(4-chlorophenyl) sulfoxide
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Record name 4-Chlorophenyl sulfoxide
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Record name Bis(p-chlorophenyl)sulphoxide
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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